Allylphenylether

Übersicht

Beschreibung

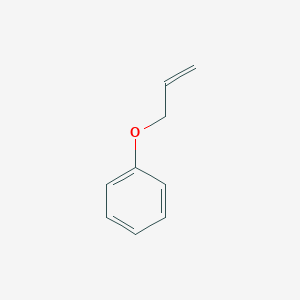

Allyl phenyl ether, also known as (prop-2-en-1-yloxy)benzene, is an organic compound with the molecular formula C₉H₁₀O. It is a colorless solid that is primarily used in organic synthesis. The compound is characterized by the presence of an allyl group (CH₂=CH-CH₂-) attached to a phenyl group (C₆H₅-) through an oxygen atom, forming an ether linkage.

Wissenschaftliche Forschungsanwendungen

Allyl phenyl ether has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Wirkmechanismus

Target of Action

The primary target of Allyl phenyl ether is the ortho position of the benzene ring . This organic compound, with the formula C6H5OCH2CH=CH2, is a colorless solid .

Mode of Action

Allyl phenyl ether undergoes a Claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Biochemical Pathways

The Claisen rearrangement is part of a broader class of reactions called sigmatropic rearrangements . While Claisen rearrangements are rare in biological chemistry, one example is the chorismate mutase catalyzed Claisen rearrangement of chorismate (an allylic vinyl ether) to form prephenate . Prephenate is a precursor in the biosynthetic pathway of aromatic amino acids phenylalanine and tyrosine .

Pharmacokinetics

It’s known that the compound is a colorless solid , and its reaction, the Claisen rearrangement, is exothermic . This suggests that the compound may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact its bioavailability.

Result of Action

The result of the Claisen rearrangement of Allyl phenyl ether is the formation of an o-allylphenol . This rearrangement initially produces a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .

Action Environment

The Claisen rearrangement of Allyl phenyl ether occurs when the compound is heated to 250°C . Environmental factors such as temperature and the presence of acid catalysts can influence the compound’s action, efficacy, and stability . For example, Allyl phenyl ether converts to 2-allylphenol in the presence of acid catalysts . Additionally, the reaction is exothermic, suggesting that the environment in which the reaction takes place could impact the rearrangement .

Biochemische Analyse

Biochemical Properties

It has been studied in the context of the Claisen rearrangement , a reaction that involves the breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond . This reaction is associated with the migration of a double CC bond, the formation of a double CO bond, and the dearomatisation of an aromatic ring .

Molecular Mechanism

The molecular mechanism of Allyl phenyl ether has been studied in the context of the Claisen rearrangement . This reaction involves the breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond . The process is associated with the migration of a double CC bond, the formation of a double CO bond, and the dearomatisation of an aromatic ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allyl phenyl ether is typically synthesized through the reaction of sodium phenoxide with allyl bromide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{ONa} + \text{BrCH}_2\text{CH=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH=CH}_2 + \text{NaBr} ] This reaction is highly efficient, yielding almost quantitative amounts of allyl phenyl ether when conducted in a homogeneous solution using dimethoxyethane . When the reaction is performed as a slurry in diethyl ether, the predominant product is 2-allylphenol after acidic work-up .

Industrial Production Methods: Industrial production of allyl phenyl ether follows similar synthetic routes, with optimizations for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Allyl phenyl ether undergoes various chemical reactions, including:

Claisen Rearrangement: In the presence of acid catalysts, allyl phenyl ether converts to 2-allylphenol through a [3,3]-sigmatropic rearrangement.

Oxidation: Allyl phenyl ether can be oxidized to form corresponding epoxides or aldehydes under specific conditions.

Substitution: The allyl group can participate in nucleophilic substitution reactions, forming different substituted phenyl ethers.

Common Reagents and Conditions:

Acid Catalysts: Used in Claisen rearrangement to convert allyl phenyl ether to 2-allylphenol.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include halides and amines.

Major Products:

2-Allylphenol: Formed through Claisen rearrangement.

Epoxides and Aldehydes: Formed through oxidation reactions.

Substituted Phenyl Ethers: Formed through nucleophilic substitution.

Vergleich Mit ähnlichen Verbindungen

Phenyl Vinyl Ether: Similar in structure but contains a vinyl group instead of an allyl group.

Allyl Benzene: Contains an allyl group directly attached to a benzene ring without the ether linkage.

Phenyl Allyl Sulfide: Contains a sulfur atom in place of the oxygen atom in allyl phenyl ether.

Uniqueness: Allyl phenyl ether is unique due to its ability to undergo Claisen rearrangement, forming 2-allylphenol, which is a valuable intermediate in organic synthesis. Its ether linkage and the presence of both allyl and phenyl groups make it versatile for various chemical transformations .

Biologische Aktivität

Allyl phenyl ether (APE) is an organic compound with a significant interest in various fields, particularly in organic synthesis and potential biological applications. This article explores the biological activity of APE, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

Allyl phenyl ether has the molecular formula C10H10O and is characterized by an allyl group (C3H5) attached to a phenyl ether structure. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of allyl phenyl ether has been studied in various contexts, including its reactivity under different conditions and its potential therapeutic applications. The following sections summarize key findings from research studies.

Antimicrobial Activity

Research indicates that allyl phenyl ether exhibits antimicrobial properties. In a study evaluating various allylic compounds, APE demonstrated significant activity against several bacterial strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Antitumor Effects

Allyl phenyl ether has also been investigated for its antitumor properties. In vitro studies showed that APE can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The proposed mechanisms include the activation of caspases and modulation of Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios and subsequent mitochondrial dysfunction.

Case Studies

-

Study on Antimicrobial Activity :

- APE was tested against Staphylococcus aureus and Escherichia coli .

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.

- The study concluded that APE could be a potential candidate for developing new antimicrobial agents.

-

Antitumor Activity in Breast Cancer Cells :

- In a controlled experiment, MCF-7 cells were treated with varying concentrations of APE.

- Results showed a dose-dependent decrease in cell viability, with IC50 values determined at 25 µM after 48 hours.

- Mechanistic studies revealed that APE treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress-induced apoptosis.

Reaction Mechanisms

The Claisen rearrangement of allyl phenyl ether has been studied extensively to understand its reactivity under high-temperature conditions. Research shows that heating APE in water at temperatures above 180 °C leads to the formation of various products, including 2-allylphenol and 2-methyl-2,3-dihydrobenzofuran. The reaction pathway involves bond breaking and formation processes, which are critical for understanding its biological interactions.

| Temperature (°C) | Product Yield (%) | Main Product |

|---|---|---|

| 180 | 30 | 2-allylphenol |

| 200 | 56 | 2-allylphenol |

| 250 | 72 | 2-methyl-2,3-dihydrobenzofuran |

Eigenschaften

IUPAC Name |

prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSICDHOUBKJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061943 | |

| Record name | Allyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-13-0 | |

| Record name | Allyl phenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl phenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S07OSX4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allyl phenyl ether?

A1: Allyl phenyl ether has the molecular formula C9H10O and a molecular weight of 134.176 g/mol.

Q2: How can allyl phenyl ether be synthesized?

A2: Allyl phenyl ether can be synthesized via the Williamson ether synthesis. This involves reacting phenol with allyl bromide in the presence of a base, typically potassium carbonate, in acetone. []

Q3: Are there any alternative synthetic methods for allyl phenyl ether?

A3: Yes, allyl phenyl ether can also be synthesized using a vertical membrane reactor with an A-172 membrane acting as a phase-transfer catalyst. This method facilitates phenol recovery from wastewater while simultaneously producing allyl phenyl ether. []

Q4: What is the most prominent reaction allyl phenyl ether undergoes?

A4: Allyl phenyl ether is well-known for undergoing the Claisen rearrangement, a [, ]-sigmatropic rearrangement that converts it to 2-allylphenol. This reaction can be induced thermally, by acid catalysts, or even at the air-water interface (on-water effect). [, , , ]

Q5: Can the Claisen rearrangement of allyl phenyl ether be performed without a catalyst?

A5: Yes, the Claisen rearrangement of allyl phenyl ether can be achieved under solvent-free and catalyst-free conditions using microwave irradiation. This method significantly accelerates the reaction rate compared to conventional heating. []

Q6: How do different catalysts influence the Claisen rearrangement of allyl phenyl ether?

A6: The choice of catalyst can significantly impact the selectivity of the Claisen rearrangement. For instance, while thermal rearrangement primarily yields 2-allylphenol, zeolite catalysts like H-ZSM-5 can lead to the formation of 2-methyldihydrobenzofuran as a major byproduct. In contrast, Na-ZSM-5 selectively produces 2-allylphenol. [, ]

Q7: Can allyl phenyl ether undergo reactions other than the Claisen rearrangement?

A7: Yes, allyl phenyl ether exhibits diverse reactivity. It can undergo deallylation with molecular iodine in polyethylene glycol-400, producing phenol. This deallylation strategy can be applied to the synthesis of flavones. []

Q8: How does the structure of allyl phenyl ether influence its reactivity?

A8: The presence of the allyl group makes allyl phenyl ether susceptible to reactions like the Claisen rearrangement. Furthermore, the electronic nature of substituents on the phenyl ring can direct the regioselectivity of the rearrangement. Electron-releasing groups favor migration to the 6-position, while electron-withdrawing groups favor the 2-position. [, ]

Q9: What are the potential applications of allyl phenyl ether?

A9: Allyl phenyl ether serves as a valuable starting material in organic synthesis. It is particularly useful in the production of 2-allylphenol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, polymers, and fine chemicals. [, ]

Q10: Can allyl phenyl ether be utilized in material science?

A10: Yes, p-sulfonated polyallyl phenyl ether, a polymer derived from allyl phenyl ether, can be used to construct artificial solid electrolyte interphase (SEI) films for lithium-ion batteries. This polymer coating enhances the electrochemical performance of graphite electrodes in these batteries. []

Q11: Have computational studies been conducted on the Claisen rearrangement of allyl phenyl ether?

A11: Yes, density functional theory (DFT) calculations have provided insights into the mechanism of the Claisen rearrangement of allyl phenyl ether. These studies have identified key intermediates and transition states, shedding light on the factors governing the reaction rate and selectivity. [, ]

Q12: Has the mechanism of allyl phenyl ether's Claisen rearrangement been studied using electron localization function (ELF) analysis?

A12: Yes, Bonding Evolution Theory (BET), which combines topological analysis of the ELF with catastrophe theory, has been used to dissect the Claisen rearrangement mechanism. This approach revealed ten distinct steps involving bond breaking and formation, culminating in the dearomatization of the phenyl ring. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.